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Clarifying the Term "RCM-1"

The name "RCM-1" is not a specific extraction technique but appears in different contexts:

A Small Molecule Inhibitor: In cancer and asthma research, RCM-1 (Robert Costa Memorial drug-1)
is a small molecule that inhibits the FOXM1 transcription factor. It blocks FOXM1's nuclear

localization and promotes its degradation [1] [2].
A Protein in a Repressor Complex: In studies on the fungus Neurospora crassa, RCM-1 is a protein

that forms a complex with RCO-1. This RCO-1/RCM-1 complex represses gene transcription [3] [4].
A Human Embryonic Stem Cell Line: RCM-1 is also the name of a specific human embryonic stem

cell line [5].

Since your interest likely lies in the general technique, the following is a reliable nuclear extraction protocol.

A Standard Nuclear Extraction Protocol

This protocol is adapted from general laboratory methods for subcellular fractionation [6] [7]. It allows you

to separate nuclear proteins from cytoplasmic proteins, which is crucial for studying transcription factors,

nuclear receptors, and other nuclear components.

Key Principle: The method uses a series of buffers with different properties to first lyse the cell membrane

while leaving the nucleus intact (cytoplasmic extraction), and then to break open the nucleus itself (nuclear

extraction) [7].
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Before Starting:

Perform all steps on ice or at 4°C.
Pre-cool the centrifuge.

Use pre-chilled buffers.
Add protease and phosphatase inhibitors to buffers immediately before use.

Buffer Recipes

Table 1: Cytoplasmic Extraction Buffer [7]

Reagent Concentration Purpose

HEPES (pH 7.9) 10 mM Maintains stable pH

KCl 10 mM Hypotonic salt; helps lyse cells

MgCl₂ 1.5 mM Salt; keeps polar species soluble

DTT 0.5 mM Reducing agent; prevents oxidation

EDTA 1.0 mM Chelating agent; protects from degradation

NP-40 / IGEPAL 0.05% Mild, non-ionic detergent; lyses cell membrane

Table 2: Nuclear Extraction Buffer [7]

Reagent Concentration Purpose

HEPES (pH 7.9) 5-20 mM [6] [7] Maintains stable pH

NaCl 300-400 mM [6] [7] High salt; disrupts nuclear membrane & releases proteins

MgCl₂ 1.5 mM [7] Salt; keeps polar species soluble

DTT 0.5-1 mM [6] [7] Reducing agent; prevents oxidation
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Reagent Concentration Purpose

EDTA 0.2-1 mM [6] [7] Chelating agent; protects DNA

Glycerol 25-26% [6] [7] Stabilizes proteins and prevents freezing

Step-by-Step Procedure

Harvest and Wash Cells: Harvest adherent or suspension cells as you normally would (e.g., by

scraping or trypsinization). Centrifuge and wash the cell pellet with cold phosphate-buffered saline
(PBS) [7].

Lyse Cell Membrane: Suspend the cell pellet in a volume of Cytoplasmic Extraction Buffer (typically
500 µL). Incubate on ice for 10-15 minutes. The hypotonic buffer will cause the cells to swell, and the

detergent will lyse the cell membrane [6] [7].
Separate Cytoplasm: Centrifuge the sample at 720 × g for 5-10 minutes at 4°C [6].

The resulting supernatant (S1) is your cytoplasmic fraction. Transfer it to a fresh tube.
The pellet (P1) contains the intact nuclei.

Wash Nuclear Pellet: Gently wash the nuclear pellet (P1) with more Cytoplasmic Extraction Buffer
(without detergent) to remove any residual cytoplasmic contamination. Centrifuge again and discard

the wash supernatant [6].
Extract Nuclear Proteins: Resuspend the purified nuclear pellet in Nuclear Extraction Buffer. Vortex

or pipette to mix thoroughly. Incubate this suspension on ice for 30-60 minutes, vortexing
intermittently every 10 minutes. The high salt concentration disrupts the nuclear membrane and

solubilizes nuclear proteins [7].
Clarify Nuclear Extract: Centrifuge the suspension at a high speed (over 12,000 × g) for 15-30

minutes at 4°C [6] [7].
The resulting supernatant (S2) is your nuclear fraction.

The final pellet contains cell membrane debris and genomic DNA and can be discarded.

Workflow and Quality Control

The diagram below summarizes the entire procedure and key quality control checkpoints.
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 Quality Control:
Western Blot for
Histone H3, TBP

Click to download full resolution via product page

To verify the success and purity of your fractions, run a Western blot using specific markers [7]:

Cytoplasmic Fraction Markers: GAPDH, Heat Shock Protein 90 (HSP90), or Vimentin. These
should be strong in the cytoplasmic fraction and absent/weak in the nuclear fraction.

Nuclear Fraction Markers: Histone H3, TATA-Binding Protein (TBP), or Lamin A/C. These should be
strong in the nuclear fraction and absent/weak in the cytoplasmic fraction.

Key Considerations for Researchers

Optimization is Crucial: The ideal salt concentration, detergent type, and incubation times can vary
by cell type. You may need to optimize these parameters [7].

Prevent Degradation: Always keep samples cold and use inhibitors. Mechanical shearing (e.g.,
passing lysate through a fine needle) can help with efficient lysis for some cell types but should be

optimized to avoid damaging nuclei [6] [7].
Commercial Kits: Reliable commercial kits, such as the NE-PER Nuclear and Cytoplasmic

Extraction Reagents, are available and can simplify the process, providing standardized protocols
and buffers [8].

Frequently Asked Questions

Q: How long does a typical nuclear extraction take? A: A basic protocol can be completed in under 2

hours if you are experienced [8].
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Q: Where is the genomic DNA after extraction? A: After the final high-speed centrifugation, the genomic

DNA is located in the insoluble pellet (P2) along with other cellular debris and is typically discarded [8].

Q: Can I add protease inhibitors to the buffers? A: Yes, it is absolutely essential. Add protease and

phosphatase inhibitors to all buffers just before use. Ensure the inhibitors are compatible with your buffers

(e.g., avoid alcohol-based inhibitors that can precipitate salts) and do not dilute the buffers excessively (no

more than 5%) [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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